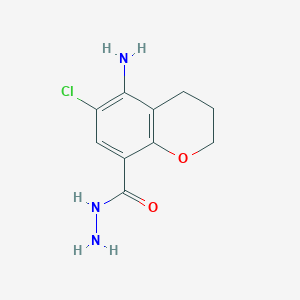
5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reagents: Hydrazine hydrate
Reaction Conditions: The reaction mixture is gradually warmed to room temperature and then heated to reflux for 6 hours.
Industrial Production Methods
Industrial production of 5-amino-6-chloro-chroman-8-carboxylic acid hydrazide involves scaling up the laboratory synthesis methods. The process is optimized to ensure high yield and purity while minimizing the use of toxic and corrosive reagents. The reaction conditions are carefully controlled to maintain consistency and reproducibility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-chloro-chroman-8-carboxylic acid hydrazide typically involves multiple steps, starting from readily available starting materials
-
Formation of 5-amino-6-chloro-chroman-8-carboxylic acid
Starting Material: 4-aminosalicylic acid
Reaction Conditions: The reaction mixture is cooled to 0°C, diluted with water, and neutralized with aqueous NaOH solution.
Yield: The key intermediate acid is isolated with 96% purity in 90% yield.
Análisis De Reacciones Químicas
Types of Reactions
5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carbohydrazide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-amino-6-chloro-chroman-8-carboxylic acid hydrazide involves its interaction with specific molecular targets and pathways. The compound is known to act as an agonist for 5-HT4 receptors, which are involved in various physiological processes. By binding to these receptors, the compound can modulate neurotransmitter release and signal transduction pathways, leading to its therapeutic effects .
Comparación Con Compuestos Similares
5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carbohydrazide can be compared with other similar compounds, such as:
5-Amino-6-chloro-chroman-8-carboxylic acid: This compound lacks the hydrazide group but shares similar structural features.
5-Amino-6-bromo-chroman-8-carboxylic acid hydrazide: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
The uniqueness of 5-amino-6-chloro-chroman-8-carboxylic acid hydrazide lies in its specific substitution pattern and the presence of the hydrazide group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H12ClN3O2 |
|---|---|
Peso molecular |
241.67 g/mol |
Nombre IUPAC |
5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carbohydrazide |
InChI |
InChI=1S/C10H12ClN3O2/c11-7-4-6(10(15)14-13)9-5(8(7)12)2-1-3-16-9/h4H,1-3,12-13H2,(H,14,15) |
Clave InChI |
NFXVZQDQVSGWSD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=CC(=C2N)Cl)C(=O)NN)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















